(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. It could also involve studying how these properties change under different conditions .Scientific Research Applications
Molecular Interactions and Physical Properties
- Tekade et al. (2015) conducted a study on the molecular interactions of a similar compound in ethanol solutions. They explored various acoustical parameters like adiabatic compressibility, intermolecular free length, and internal pressure. This research provides insights into the nature of the solute and its impact on solvent structure, which can be relevant for the study of your compound in solution-based systems (Tekade et al., 2015).
Synthesis and Structural Analysis
- Ghosh et al. (2000) discussed the synthesis of three leflunomide metabolite analogs, which are structurally similar to your compound. They focused on molecular structures, hydrogen-bonding networks, and crystal packing, which are critical for understanding the physicochemical properties of such compounds (Ghosh et al., 2000).
Pharmacological and Biological Screening
- Bhat et al. (2014) synthesized and screened a series of pyrimidine derivatives, related to your compound, for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This research is significant for understanding the potential biological activities and therapeutic applications of such compounds (Bhat et al., 2014).
Antimicrobial and Antioxidant Activity
- Rusnac et al. (2020) studied the antimicrobial and antioxidant activity of compounds formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine. This research is valuable for exploring the potential use of your compound in antimicrobial and antioxidant applications (Rusnac et al., 2020).
Non-linear Optical and Molecular Docking Properties
- Jayarajan et al. (2019) conducted experimental and computational studies on compounds related to yours, focusing on non-linear optical properties and molecular docking analyses. Such studies are essential for understanding the interaction of these compounds with biological targets and their potential applications in optical technologies (Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-(4-prop-2-enoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-11-23-16-8-6-14(7-9-16)12-15(13-19)18(22)21-17-5-3-4-10-20-17/h2-10,12H,1,11H2,(H,20,21,22)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYYRSJBRMTHQ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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